molecular formula C9H8INO3 B14815687 3-Cyclopropoxy-5-iodopicolinic acid

3-Cyclopropoxy-5-iodopicolinic acid

Cat. No.: B14815687
M. Wt: 305.07 g/mol
InChI Key: NMSRJBDIGMJUML-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodopicolinic acid is an organic compound with the molecular formula C9H8INO3 It is characterized by the presence of a cyclopropoxy group, an iodine atom, and a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodopicolinic acid typically involves the introduction of the cyclopropoxy group and the iodine atom onto the picolinic acid framework. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the use of boronic acids or esters as coupling partners and palladium catalysts under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the Suzuki-Miyaura coupling reaction makes it a suitable candidate for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodopicolinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The cyclopropoxy group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinic acids, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-iodopicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodopicolinic acid involves its interaction with specific molecular targets. The cyclopropoxy group and iodine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-5-bromopicolinic acid
  • 3-Cyclopropoxy-5-chloropicolinic acid
  • 3-Cyclopropoxy-5-fluoropicolinic acid

Uniqueness

3-Cyclopropoxy-5-iodopicolinic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C9H8INO3/c10-5-3-7(14-6-1-2-6)8(9(12)13)11-4-5/h3-4,6H,1-2H2,(H,12,13)

InChI Key

NMSRJBDIGMJUML-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)I)C(=O)O

Origin of Product

United States

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